molecular formula C9H15NO2 B2414748 Methyl 2-aminospiro[3.3]heptane-2-carboxylate CAS No. 1378864-59-5

Methyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B2414748
CAS No.: 1378864-59-5
M. Wt: 169.224
InChI Key: GASFARBVOCDRLO-UHFFFAOYSA-N
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Description

Methyl 2-aminospiro[33]heptane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₅NO₂ It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Base: Triethylamine

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Methyl 2-aminospiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminospiro[3.3]heptane-2-carboxylate
  • Methyl 2-aminospiro[4.4]nonane-2-carboxylate
  • Methyl 2-aminospiro[2.2]pentane-2-carboxylate

Uniqueness

Methyl 2-aminospiro[33]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-aminospiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)9(10)5-8(6-9)3-2-4-8/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASFARBVOCDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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